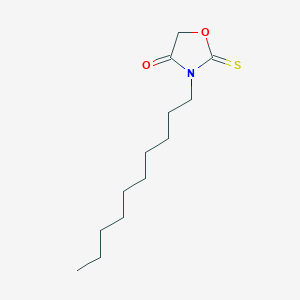
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a quinoline moiety attached to the chromen-4-one core, which is further functionalized with a methyl group and an acetate ester. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the quinoline moiety through a Friedländer synthesis. The final step involves the acetylation of the hydroxyl group to form the acetate ester. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chromen-4-one core can interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran-7-yl acetate: This compound is structurally similar but has a benzopyran core instead of a chromen-4-one core.
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-6-yl acetate: This compound differs by the position of the acetate group on the chromen core.
Uniqueness
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
66819-05-4 |
|---|---|
分子式 |
C21H15NO4 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
(2-methyl-4-oxo-3-quinolin-8-ylchromen-7-yl) acetate |
InChI |
InChI=1S/C21H15NO4/c1-12-19(17-7-3-5-14-6-4-10-22-20(14)17)21(24)16-9-8-15(26-13(2)23)11-18(16)25-12/h3-11H,1-2H3 |
InChI 键 |
PRLDAZHUQKONLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


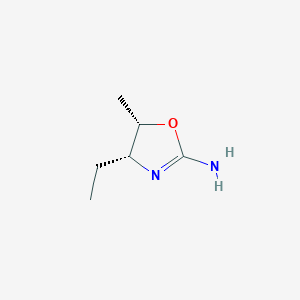
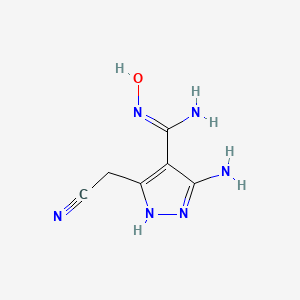
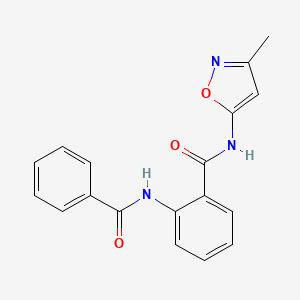

![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)
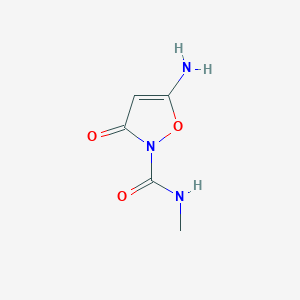

![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)
![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)


